Ispinesib-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

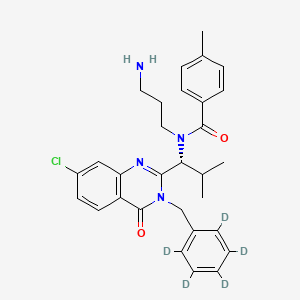

分子式 |

C30H33ClN4O2 |

|---|---|

分子量 |

522.1 g/mol |

IUPAC名 |

N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]quinazolin-2-yl]-2-methylpropyl]-4-methylbenzamide |

InChI |

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1/i4D,5D,6D,8D,9D |

InChIキー |

QJZRFPJCWMNVAV-DPPBIFQWSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C(=O)C3=C(C=C(C=C3)Cl)N=C2[C@@H](C(C)C)N(CCCN)C(=O)C4=CC=C(C=C4)C)[2H])[2H] |

正規SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ispinesib on Kinesin Spindle Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ispinesib, a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. The deuterated form, Ispinesib-d5, is functionally identical in its biological mechanism and is often used as an internal standard in analytical studies.

Core Mechanism of Action: Allosteric Inhibition of KSP

Ispinesib is a synthetic small molecule derived from quinazolinone that acts as a non-competitive, allosteric inhibitor of the KSP motor protein.[1][2] KSP is a member of the kinesin-5 superfamily of molecular motors, which play an essential role in mitosis by hydrolyzing ATP to move along microtubules.[3][4] Specifically, KSP is responsible for establishing and maintaining the bipolar mitotic spindle, a critical process for proper chromosome segregation.[5][6][7]

The inhibitory action of Ispinesib is highly specific. It binds to a distinct allosteric pocket on the KSP motor domain, approximately 12 Å away from the ATP-binding site.[3][4][8] This binding site is formed by the α2 helix, loop L5, and the α3 helix.[3][8] Upon binding, Ispinesib induces a conformational change in KSP that locks the motor protein in an ADP-bound state.[3][4] This prevents the release of ADP, which is a crucial step in the KSP catalytic cycle required for subsequent ATP binding and hydrolysis.[1][5][6] By inhibiting this cycle, Ispinesib effectively stalls the motor function of KSP, preventing it from cross-linking and pushing apart antiparallel microtubules.[5][6]

The consequence of KSP inhibition is a failure of the centrosomes to separate, leading to the formation of a characteristic "monoastral" spindle, where all chromosomes are arranged in a rosette around a single spindle pole.[7][9] This aberrant spindle formation triggers the mitotic spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[9] Prolonged mitotic arrest ultimately leads to apoptotic cell death.[1][3][9]

A key advantage of targeting KSP is its specific role in mitosis. Unlike microtubule-targeting agents such as taxanes and vinca alkaloids, which can cause peripheral neuropathy by disrupting neuronal transport, KSP is not involved in these non-mitotic processes.[2][7]

Quantitative Data: Potency and Cellular Activity

Ispinesib demonstrates potent inhibition of KSP and significant anti-proliferative activity across a range of cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| Ki app | 1.7 nM | Cell-free assay | [1][10] |

| IC50 (ATPase activity) | < 10 nM | Cell-free assay | [3][4] |

| GI50 | 1.2 - 9.5 nM | Colo205, Colo201, HT-29, M5076, Madison-109, MX-1 | [1] |

| GI50 | 19 nM | MDA-MB-468 (breast cancer) | [11][12] |

| GI50 | 45 nM | BT-474 (breast cancer) | [11][12] |

| Median IC50 | 4.1 nM | Pediatric Preclinical Testing Program (PPTP) in vitro panel | [13] |

Signaling Pathways and Cellular Fate

The inhibition of KSP by Ispinesib initiates a cascade of events culminating in apoptosis.

Caption: Signaling cascade initiated by Ispinesib binding to KSP.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of Ispinesib.

KSP ATPase Activity Assay (Enzyme Kinetics)

-

Objective: To determine the inhibitory constant (Ki) or IC50 of Ispinesib on the ATPase activity of KSP.

-

Methodology: A malachite green-based colorimetric assay is commonly used to measure the release of inorganic phosphate (Pi) from ATP hydrolysis by recombinant KSP motor domain in the presence of microtubules. The reaction is initiated by adding ATP, and the rate of Pi formation is measured over time in the presence of varying concentrations of Ispinesib. Data are then fitted to determine kinetic parameters. Pre-steady-state kinetic assays can also be employed to dissect the specific steps of the ATPase cycle that are affected.[5][6]

Cell Viability and Growth Inhibition Assays

-

Objective: To determine the concentration of Ispinesib that inhibits cell growth by 50% (GI50) or reduces cell viability (IC50).

-

Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of Ispinesib concentrations for a defined period (e.g., 72 hours).[11] Cell viability or proliferation is then assessed using assays such as CellTiter-Glo (measures ATP levels), WST-8, or MTS assays.[9][11] The results are used to generate dose-response curves and calculate GI50 or IC50 values.

Immunofluorescence Microscopy for Mitotic Arrest

-

Objective: To visualize the effect of Ispinesib on mitotic spindle formation.

-

Methodology: Cells are treated with Ispinesib, fixed, and then permeabilized. They are subsequently stained with antibodies against α-tubulin to visualize microtubules and a nuclear counterstain like DAPI.[9] Confocal microscopy is used to observe the formation of monoastral spindles, which are characteristic of KSP inhibition.

Flow Cytometry for Cell Cycle Analysis

-

Objective: To quantify the percentage of cells in different phases of the cell cycle following Ispinesib treatment.

-

Methodology: Cells are treated with Ispinesib, harvested, and fixed. The DNA is then stained with a fluorescent dye such as propidium iodide. The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in G1, S, and G2/M phases and demonstrating the G2/M arrest induced by the compound.[9][14]

Western Blotting for Apoptosis Markers

-

Objective: To detect the induction of apoptosis at the molecular level.

-

Methodology: Cells are treated with Ispinesib, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-XL, Bax, Bid).[1][9]

Caption: General experimental workflow for characterizing KSP inhibitors.

Conclusion

Ispinesib is a highly specific, allosteric inhibitor of KSP that effectively halts the mitotic machinery in rapidly dividing cancer cells. Its mechanism of action, centered on preventing ADP release from the KSP motor domain, leads to the formation of monoastral spindles, G2/M cell cycle arrest, and subsequent apoptosis. The favorable safety profile of Ispinesib, particularly the lack of neurotoxicity, continues to make KSP an attractive target for anticancer drug development. This guide provides a foundational understanding of Ispinesib's molecular interactions and cellular consequences for professionals engaged in oncology research and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cytoskeleton.com [cytoskeleton.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Chemical Characterization of Ispinesib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and chemical characterization of Ispinesib-d5, a deuterated analog of the potent kinesin spindle protein (KSP) inhibitor, Ispinesib. The incorporation of deuterium can offer advantages in drug development, particularly in modifying metabolic profiles. This document outlines the synthetic pathways, experimental protocols, and comprehensive characterization data for this compound.

Chemical Properties and Structure

This compound is a synthetic, small-molecule inhibitor of KSP, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3][4][5] By inhibiting KSP, Ispinesib and its deuterated analog induce mitotic arrest, which can lead to apoptosis in actively dividing cancer cells.[2][3] The parent compound, Ispinesib, has the chemical formula C₃₀H₃₃ClN₄O₂ and a molecular weight of 517.1 g/mol .[6] The "-d5" designation in this compound indicates the presence of five deuterium atoms, which strategically replace hydrogen atoms in the molecule to alter its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₈D₅ClN₄O₂ | N/A |

| Molecular Weight | 522.1 g/mol (approx.) | N/A |

| CAS Number | Not available | N/A |

| Parent Compound CAS | 336113-53-2 | [6] |

| Parent Compound Ki app | 1.7 nM | [1][2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with commercially available starting materials and incorporating a deuterated reagent to introduce the isotopic labels. A plausible synthetic route is outlined below, based on synthetic strategies for similar quinazolinone-based compounds and Ispinesib analogs.[7][8]

Synthetic Pathway

Caption: A generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Deuterated Intermediate

A key step in the synthesis of this compound is the preparation of a deuterated intermediate. This can be achieved through various methods, such as reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or by employing deuterated building blocks. For the purpose of this guide, a hypothetical reductive amination to introduce deuterium is described.

-

Reaction Setup: A solution of the appropriate keto-acid precursor is dissolved in a suitable solvent, such as methanol-d4.

-

Reductive Amination: The solution is cooled to 0°C, and a deuterated amine, followed by a deuterated reducing agent (e.g., sodium cyanoborodeuteride), is added portion-wise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography to yield the deuterated intermediate.

Step 2: Quinazolinone Ring Formation

The deuterated intermediate is then used to construct the core quinazolinone ring system of Ispinesib.

-

Condensation: The deuterated intermediate is reacted with an appropriately substituted anthranilic acid derivative under dehydrating conditions, often with a coupling agent or by heating.

-

Cyclization: The resulting amide undergoes cyclization to form the quinazolinone ring, which can be facilitated by heat or acid/base catalysis.

-

Purification: The crude quinazolinone product is purified by recrystallization or column chromatography.

Step 3: Final Assembly and Functionalization

The final steps involve the attachment of the remaining side chains to the quinazolinone core.

-

N-Alkylation: The quinazolinone nitrogen is alkylated with the appropriate benzyl halide.

-

Amide Coupling: The final side chain is introduced via an amide bond formation reaction.

-

Final Purification: The final product, this compound, is purified to a high degree using preparative high-performance liquid chromatography (HPLC).

Chemical Characterization of this compound

Comprehensive chemical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Caption: Workflow for the chemical characterization of this compound.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the molecular structure and determine the positions and extent of deuteration by observing the disappearance or reduction of specific proton signals.

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Chemical shifts (δ) are reported in ppm relative to the residual solvent peak.

-

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

²H NMR: To directly observe the deuterium signals and confirm their locations in the molecule.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecule and confirm its elemental composition, including the number of deuterium atoms.

-

Ionization Method: Electrospray ionization (ESI) is commonly used.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical mass.

-

-

Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern of the molecule, which can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

-

Purity Analysis: To determine the chemical purity of the synthesized this compound.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the chromophore of Ispinesib absorbs, for example, around 234 or 275 nm.[9]

-

Data Analysis: The purity is calculated based on the peak area percentage of the main product peak.

-

Quantitative Data Summary

| Analysis | Parameter | Expected Result |

| ¹H NMR | Integration of specific proton signals | Reduction in integration corresponding to deuterated positions |

| HRMS | [M+H]⁺ | ~523.2 (for C₃₀H₂₈D₅ClN₄O₂ + H⁺) |

| HPLC | Purity | >98% |

| Isotopic Enrichment | Determined by MS | >95% deuteration at specified positions |

Conclusion

The synthesis and chemical characterization of this compound require a meticulous multi-step process and a comprehensive analytical workflow. This guide provides a foundational understanding of the methodologies involved, which is essential for researchers and drug development professionals working with deuterated pharmaceutical compounds. The successful synthesis and thorough characterization of this compound will enable further investigation into its pharmacokinetic and pharmacodynamic properties compared to its non-deuterated counterpart.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Ispinesib (SB-715992) | CAS:336113-53-2 | Kinesin spindle protein (KSP)inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Ispinesib | C30H33ClN4O2 | CID 6851740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Ispinesib-d5 as a Tool for Studying Cell Cycle Arrest

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a primary target for therapeutic intervention. Mitotic inhibitors, which disrupt the process of cell division, have been a cornerstone of cancer chemotherapy for decades.[1] Ispinesib (SB-715992) is a potent and highly selective small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[2][3] KSP is a motor protein essential for establishing the bipolar mitotic spindle, a crucial structure for proper chromosome segregation during mitosis.[4][5] By inhibiting KSP, Ispinesib induces mitotic arrest, leading to apoptosis in actively dividing cancer cells.[6][7]

This technical guide focuses on the application of Ispinesib and its deuterated analog, Ispinesib-d5, as a research tool for studying cell cycle arrest. This compound, in which five hydrogen atoms have been replaced by deuterium, serves as a valuable tool for researchers. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, can alter a compound's metabolic profile, often leading to increased stability and a longer half-life by virtue of the kinetic isotope effect.[8][] In a research context, deuterated compounds like this compound are indispensable for applications such as pharmacokinetic (PK) studies and as internal standards for quantitative analysis using mass spectrometry, allowing for precise tracking and measurement of the compound in biological systems.[8][10]

This document provides an overview of Ispinesib's mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in cell-based assays, and visualizations to illustrate key pathways and workflows.

Mechanism of Action: KSP Inhibition and Mitotic Arrest

Ispinesib functions as a potent, allosteric, and reversible inhibitor of KSP.[6] It binds to a specific pocket on the KSP motor domain, distinct from the ATP-binding site.[11] This binding prevents the release of ADP from KSP, which alters the protein's interaction with microtubules.[4][5]

The primary role of KSP is to slide microtubules apart, pushing the centrosomes to opposite poles of the cell to form a bipolar spindle.[12] Ispinesib's inhibition of KSP's motor activity prevents this crucial separation of spindle poles.[4] Consequently, the cell is unable to form a proper metaphase plate, resulting in the formation of a characteristic "monoastral" spindle, where all chromosomes are attached to a single spindle pole.[3][7] This abnormal configuration activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, which halts the cell cycle in mitosis (M-phase) to prevent aneuploidy.[13] Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway.[7]

Quantitative Data: In Vitro Activity of Ispinesib

Ispinesib demonstrates potent cytotoxic and anti-proliferative activity across a wide range of cancer cell lines. The tables below summarize its efficacy, typically measured as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

Table 1: Ispinesib IC50 Values in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Colo205 | Colon | 1.2 | [6] |

| HT-29 | Colon | >1.2 | [6] |

| PC-3 | Prostate | <22 | [13] |

| A549 | Lung | <82 | [13] |

| Panc-1 | Pancreatic | <82 | [13] |

| SKOV3 | Ovarian | ~20 | [3] |

| Rh18 | Rhabdomyosarcoma | >1000 | [14] |

| Overall Panel | Various | 4.1 (Median) | [14] |

Table 2: Ispinesib GI50 Values in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 Range (nM) | Reference |

| Panel of 53 Lines | Luminal, Basal A/B | 7.4 - 600 | [6][15] |

| MDA-MB-468 | Basal | ~20-30 | [15] |

| BT-474 | Luminal | ~20-30 | [15] |

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the effects of this compound on cell cycle arrest.

Cell Viability and Proliferation Assay (Determining IC50/GI50)

This protocol determines the concentration of Ispinesib required to inhibit cell growth by 50%.

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTS)

-

Plate reader (Luminometer or Spectrophotometer)

-

-

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution series of this compound in complete medium. A common range is from 0.1 nM to 1 µM.[14] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a period that allows for at least two cell doublings, typically 72 to 96 hours.[14]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50/GI50 value.

-

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

DNA staining solution (e.g., Propidium Iodide/RNase Staining Buffer)

-

Flow cytometer

-

-

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at a relevant concentration (e.g., 3-7 times the GI50) and a vehicle control for various time points (e.g., 16, 24, 48 hours).[15][16]

-

Cell Harvest: Harvest both adherent and floating cells. To do this, collect the supernatant (containing floating/apoptotic cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the supernatant.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of DNA staining solution.

-

Incubation: Incubate at room temperature for 30 minutes in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to gate the cell populations and quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases based on DNA content.[17] An increase in the G2/M population is indicative of mitotic arrest.[7]

-

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for direct visualization of the mitotic spindle and chromosome alignment.

-

Materials:

-

Cells grown on glass coverslips in a 12-well plate

-

This compound stock solution

-

Paraformaldehyde (PFA) 4% in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary Antibody: Anti-α-tubulin antibody (to visualize microtubules)

-

Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

-

-

Methodology:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips. After they adhere, treat with this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.

-

Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Untreated mitotic cells should display a normal bipolar spindle, while Ispinesib-treated cells will exhibit a characteristic monopolar spindle.

-

Mandatory Visualizations

Caption: Mechanism of Ispinesib-induced mitotic arrest.

Caption: Workflow for cell cycle analysis via flow cytometry.

References

- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated Compounds [simsonpharma.com]

- 10. scispace.com [scispace.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. researchgate.net [researchgate.net]

The Discovery and Development of Ispinesib: A Technical Guide

November 2025

Abstract

Ispinesib (SB-715992) is a potent and selective small-molecule inhibitor of the kinesin spindle protein (KSP), a motor protein crucial for the proper segregation of chromosomes during mitosis.[1] Its unique mechanism of action, which disrupts the formation of the bipolar mitotic spindle without affecting microtubule polymerization, presented a promising therapeutic window for the treatment of various malignancies, potentially avoiding the neurotoxicities associated with traditional tubulin-targeting agents.[2][3] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of ispinesib. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the scientific journey of this targeted anticancer agent. The guide includes a summary of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Targeting Mitosis with KSP Inhibitors

The cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer. Mitosis, the phase of cell division, has long been a target for anticancer therapies. Traditional chemotherapeutics, such as taxanes and vinca alkaloids, disrupt mitosis by interfering with microtubule dynamics.[4] While effective, these agents often lead to significant side effects, most notably peripheral neuropathy, due to the ubiquitous role of microtubules in neuronal function.[2]

This led to the search for novel mitotic targets that are more selectively expressed in proliferating cells. The kinesin superfamily of motor proteins, which play essential roles in intracellular transport and cell division, emerged as a promising area of investigation. Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end-directed motor protein that is essential for the separation of centrosomes and the formation of a bipolar mitotic spindle.[5][6] Crucially, KSP is primarily expressed and active only during mitosis, making it an attractive target for the development of cancer therapeutics with a potentially wider therapeutic index.[1] Inhibition of KSP leads to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death.[4][5]

Ispinesib was one of the first KSP inhibitors to enter clinical development, heralding a new class of antimitotic agents.[5]

The Discovery of Ispinesib

Ispinesib was discovered through a high-throughput screening campaign aimed at identifying small-molecule inhibitors of KSP. This effort, undertaken by Cytokinetics and GlaxoSmithKline, led to the identification of a quinazolinone-based scaffold with promising inhibitory activity against the KSP motor domain.[7] Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately yielding ispinesib (SB-715992).

Mechanism of Action

Ispinesib is a non-competitive, allosteric inhibitor of KSP.[8] It binds to a pocket on the KSP motor domain that is distinct from the ATP and microtubule binding sites.[7] This binding locks the motor protein in a conformation that prevents the release of ADP, a critical step in the catalytic cycle that generates force and movement along microtubules.[8] By inhibiting the ATPase activity of KSP, ispinesib prevents the protein from pushing the spindle poles apart, leading to the formation of a monopolar spindle, mitotic arrest, and ultimately, apoptosis.[5][7]

Signaling Pathway of Ispinesib Action

Caption: Mechanism of action of Ispinesib leading to mitotic arrest and apoptosis.

Preclinical Development

The preclinical evaluation of ispinesib demonstrated its potent and selective antitumor activity across a range of cancer models.

In Vitro Activity

Ispinesib has shown broad antiproliferative activity against numerous cancer cell lines. A study involving a panel of 53 breast cancer cell lines revealed GI50 (concentration for 50% growth inhibition) values ranging from 7.4 to 600 nM.[9]

| Cell Line Category | Number of Cell Lines | GI50 Range (nM) | Reference |

| Breast Cancer | 53 | 7.4 - 600 | [9] |

| Pediatric Tumors | Various | Median IC50 of 4.1 nM |

In Vivo Efficacy in Xenograft Models

Ispinesib demonstrated significant single-agent antitumor activity in various human tumor xenograft models. In preclinical models of breast cancer, ispinesib induced tumor regressions in all five models tested, with complete tumor-free survival observed in the MDA-MB-468 triple-negative breast cancer model.[10]

| Tumor Model | Mouse Strain | Dosing Schedule | Outcome | Reference |

| MCF-7 (ER+) | Nude | i.p. q4dx3 | Tumor regression in 5/9 mice | [10] |

| KPL4 (HER2+) | Nude | i.p. q4dx3 | Tumor regression | [10] |

| HCC1954 (HER2+) | Nude | i.p. q4dx3 | Tumor regression | [10] |

| BT474 (HER2+) | SCID | i.p. q4dx3 | Tumor regression | [10] |

| MDA-MB-468 (Triple-Negative) | SCID | i.p. q4dx3 | 7/7 tumor-free survivors | [10] |

Furthermore, ispinesib showed enhanced antitumor activity when combined with standard-of-care therapies such as trastuzumab, lapatinib, doxorubicin, and capecitabine in breast cancer models.[10]

Clinical Development

Ispinesib has been evaluated in numerous Phase I and Phase II clinical trials across a variety of solid tumors and hematological malignancies.

Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of ispinesib.

| Trial Identifier | Patient Population | Dosing Schedule | MTD | DLTs | Reference |

| N/A | Advanced Solid Tumors | 1-hr IV weekly for 3 weeks of a 28-day cycle | 7 mg/m² | Neutropenia | [11] |

| N/A | Advanced Solid Tumors (with Docetaxel) | 1-hr IV on Day 1 of a 21-day cycle | 10 mg/m² (with 60 mg/m² docetaxel) | Prolonged neutropenia, febrile neutropenia | [8] |

| NCT00607841 | Advanced Breast Cancer | 1-hr IV on Days 1 and 15 of a 28-day cycle | 12 mg/m² | Grade 3 increased AST and ALT | [7] |

Phase II Clinical Trials

Phase II trials evaluated the efficacy of ispinesib as a monotherapy in various cancer types.

| Trial Identifier | Patient Population | Dosing Schedule | Objective Response Rate (ORR) | Stable Disease (SD) | Reference |

| N/A | Advanced Breast Cancer (post-anthracycline and taxane) | 18 mg/m² q21d | 9% (4/45) | N/A | [9][12] |

| N/A | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | 18 mg/m² q21d | 0% | 25% | |

| N/A | Metastatic Malignant Melanoma | 18 mg/m² q21d | 0% | 35% |

While ispinesib demonstrated a manageable safety profile, with neutropenia being the most common dose-limiting toxicity, its single-agent efficacy in these trials was modest.[9][12]

Pharmacokinetics

Pharmacokinetic studies of ispinesib have been conducted in both adult and pediatric populations. In a pediatric Phase I trial, the median terminal elimination half-life was 16 hours, and the plasma drug clearance was 5 L/hr/m².[11] In adult patients with advanced solid tumors, the pharmacokinetic profile was consistent across studies, with no apparent drug-drug interaction when co-administered with docetaxel.[8]

| Population | Cmax | AUC | Terminal Half-life (t1/2) | Clearance (CL) | Reference |

| Pediatric | Not reported | Not reported | 16 hours (median) | 5 L/hr/m² | [11] |

| Adult (with Docetaxel) | Consistent with single-agent studies | Consistent with single-agent studies | Not reported | Not reported | [8] |

Experimental Protocols

KSP ATPase Activity Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against KSP using an enzyme-coupled ATPase assay. This method measures the rate of ATP hydrolysis by KSP in the presence of microtubules.

Materials:

-

Recombinant human KSP motor domain

-

Paclitaxel-stabilized microtubules

-

ATPase reaction buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA)

-

ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase)

-

NADH

-

Test compound (e.g., Ispinesib) dissolved in DMSO

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the ATPase reaction mixture containing the reaction buffer, ATP regeneration system, and NADH.

-

Add a fixed concentration of the KSP motor domain and paclitaxel-stabilized microtubules to the reaction mixture.

-

Add varying concentrations of the test compound (or DMSO for control) to the reaction wells.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the initial rate of the reaction for each compound concentration.

-

Plot the reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a method for analyzing the cell cycle distribution of cancer cells treated with a mitotic inhibitor like ispinesib using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (Ispinesib)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

PI staining solution (containing propidium iodide and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of ispinesib or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.

-

Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Preclinical Drug Discovery Workflow for Mitotic Inhibitors

Caption: A generalized workflow for the preclinical discovery and development of a mitotic inhibitor.

Conclusion

Ispinesib represents a pioneering effort in the development of targeted therapies against novel mitotic proteins. Its discovery and development provided valuable insights into the therapeutic potential and challenges of inhibiting KSP. While its single-agent clinical efficacy was modest, the preclinical data suggest that its activity may be enhanced in combination with other anticancer agents. The favorable safety profile of ispinesib, particularly the lack of significant neurotoxicity, underscores the potential benefits of targeting mitotic-specific proteins. The journey of ispinesib has paved the way for the development of other KSP inhibitors and has contributed significantly to our understanding of mitotic regulation in cancer. Further research may yet identify specific patient populations or combination strategies where KSP inhibition can provide a meaningful clinical benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokinetics, Inc. Announces Interim Phase II Breast Cancer Data For Ispinesib To Be Presented At San Antonio Breast Cancer Symposium - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. Phase I dose-escalation and pharmacokinetic study of ispinesib, a kinesin spindle protein inhibitor, administered on days 1 and 15 of a 28-day schedule in patients with no prior treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Impact of Ispinesib on Tumor Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib (formerly SB-715992) is a potent and highly specific small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein essential for the establishment of a bipolar mitotic spindle, a critical process for proper chromosome segregation during mitosis.[1][2] By allosterically inhibiting the ATPase activity of KSP, Ispinesib induces mitotic arrest, leading to apoptosis in actively dividing tumor cells.[3] This mechanism of action makes KSP an attractive target for anticancer therapy, as its inhibition selectively affects proliferating cells, potentially offering a better safety profile compared to traditional anti-mitotic agents that target tubulin.[1] This technical guide provides an in-depth overview of the effects of Ispinesib on tumor cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.

While specific preclinical data on the deuterated form, Ispinesib-d5, is not publicly available, this guide will also discuss the potential implications of deuterium substitution on the compound's pharmacokinetic and pharmacodynamic properties.

The Role of Deuteration: An Overview of this compound

This compound is a deuterated version of Ispinesib, meaning one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.

Potential Advantages of Deuteration for Ispinesib:

-

Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer plasma half-life, reduced clearance, and increased overall drug exposure (AUC). This could potentially allow for less frequent dosing or lower doses to achieve the same therapeutic effect.

-

Reduced Formation of Metabolites: Altered metabolism may lead to a different metabolite profile, potentially reducing the formation of toxic or inactive metabolites.

-

Increased Efficacy: A longer residence time at the target site could potentially enhance the anti-proliferative and pro-apoptotic effects of the drug.

It is important to note that these are theoretical advantages, and the actual impact of deuteration on Ispinesib's activity and safety profile would need to be confirmed through rigorous preclinical and clinical studies.

Mechanism of Action

Ispinesib functions as a highly specific, allosteric inhibitor of KSP.[3] It binds to a pocket on the KSP motor domain that is distinct from the ATP and microtubule binding sites. This binding locks KSP in an ADP-bound state, preventing its interaction with microtubules and inhibiting its motor activity.[3] The inhibition of KSP leads to the formation of characteristic monopolar spindles, where the centrosomes fail to separate. This triggers the spindle assembly checkpoint, causing a prolonged arrest in mitosis (G2/M phase).[4] If the cell is unable to resolve this mitotic arrest, it ultimately undergoes apoptosis.[3][4]

References

- 1. Facebook [cancer.gov]

- 2. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ispinesib-d5 in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Ispinesib-d5, a potent and selective inhibitor of Kinesin Spindle Protein (KSP), for assessing its anti-cancer activity in various cell lines. Detailed protocols for key assays are provided to ensure reproducible and accurate results.

Introduction

Ispinesib is a synthetic small molecule derived from quinazolinone that exhibits antineoplastic properties.[1] It selectively targets and inhibits the mitotic motor protein Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is essential for the proper separation of spindle poles during mitosis.[5] By inhibiting KSP, Ispinesib disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death in actively dividing cancer cells.[1][2][3][4][6][7] This targeted mechanism of action makes KSP inhibitors like Ispinesib a promising class of anti-cancer agents, potentially offering a more favorable safety profile compared to microtubule-targeting drugs like taxanes and vinca alkaloids, which can cause neurotoxicity.[2][4][8]

Mechanism of Action

Ispinesib functions as an allosteric inhibitor of KSP.[6] It binds to a site distinct from the ATP-binding pocket, altering the protein's conformation and inhibiting its ATPase activity.[2][7][9] This prevents the release of ADP from the KSP-ADP complex, which is a crucial step for KSP to move along microtubules.[6][9] The inhibition of KSP's motor function prevents the separation of centrosomes, resulting in the formation of characteristic monopolar spindles ("monoasters") and arresting cells in mitosis.[2][3][4][7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Signaling Pathway of Ispinesib Action

References

- 1. Facebook [cancer.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Kinesin spindle protein (KSP) inhibitors in combination with chemotherapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Cycle Analysis with Ispinesib-d5 using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib is a synthetic small molecule that acts as a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[2][3] By inhibiting KSP, Ispinesib disrupts mitotic spindle assembly, leading to cell cycle arrest in the M phase (mitosis) and subsequent apoptosis in actively dividing cells.[1][4] This targeted mechanism of action makes KSP inhibitors like Ispinesib a promising class of anti-cancer agents, as they are less likely to cause peripheral neuropathy often associated with tubulin-targeting drugs.[1][5]

Ispinesib-d5 is a deuterated form of Ispinesib, often used as an internal standard in pharmacokinetic studies, but it can also be utilized in in vitro cell-based assays to study the effects of the drug on the cell cycle. This document provides a detailed protocol for performing cell cycle analysis of cells treated with this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action of Ispinesib

Ispinesib allosterically inhibits the ATPase activity of KSP.[6] This inhibition prevents the hydrolysis of ATP, which is necessary for KSP to move along microtubules and push the spindle poles apart.[3] The failure to separate spindle poles results in the formation of a characteristic monopolar spindle, which activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[5][7] This mitotic arrest can ultimately trigger apoptotic cell death.[6]

Caption: Mechanism of Ispinesib-induced mitotic arrest.

Experimental Protocols

This protocol outlines the treatment of a cell line with this compound, followed by staining with propidium iodide (PI) for cell cycle analysis by flow cytometry. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[8]

Materials

-

Cell Line: A rapidly proliferating cancer cell line (e.g., HeLa, MCF-7, MDA-MB-468).

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: For detaching adherent cells.

-

Fixative: 70% ethanol, ice-cold.[8]

-

Staining Solution:

-

Flow Cytometry Tubes: 5 mL polystyrene or polypropylene tubes.[9]

-

Flow Cytometer: Equipped with a 488 nm laser for PI excitation.

Experimental Workflow

References

- 1. Facebook [cancer.gov]

- 2. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cyclin-d1.com [cyclin-d1.com]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. ucl.ac.uk [ucl.ac.uk]

Application Note: High-Throughput Quantification of Ispinesib in Human Plasma using Ispinesib-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ispinesib (SB-715992) is a potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the proper formation of the bipolar mitotic spindle during cell division.[1][2][3] By inhibiting KSP, Ispinesib disrupts mitosis, leading to cell cycle arrest and subsequent apoptosis in actively dividing cancer cells.[1][4] This mechanism of action has made Ispinesib a promising candidate for cancer therapy, with several clinical trials investigating its efficacy in various solid tumors.[5]

To support pharmacokinetic and drug metabolism studies in the development of Ispinesib, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as Ispinesib-d5, is crucial for accurate and precise quantification by compensating for variability in sample preparation, chromatography, and ionization.[6][7]

This application note details a validated LC-MS/MS method for the sensitive and specific quantification of Ispinesib in human plasma using this compound as an internal standard. The described protocol is suitable for high-throughput analysis in a drug development research setting.

Signaling Pathway of KSP Inhibition

Ispinesib targets the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, which is a crucial motor protein in the process of mitosis.[1][8] KSP is responsible for pushing the two centrosomes apart to form a bipolar spindle. Inhibition of KSP by Ispinesib leads to the formation of a "monoastral" spindle, where the centrosomes fail to separate.[1][9] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

Materials and Reagents

-

Ispinesib analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well deep-well plates

-

Centrifuge capable of handling 96-well plates

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source coupled to a high-performance liquid chromatography system)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ispinesib and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Ispinesib by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well deep-well plate.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each well, except for the blank samples (add 10 µL of 50:50 methanol:water instead).

-

Add 200 µL of acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes at medium speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex the plate for 1 minute and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ispinesib | 517.2 | 394.2 | 35 |

| This compound | 522.2 | 399.2 | 35 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Workflow Diagram

Data Presentation

The performance of the LC-MS/MS method was evaluated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 85 - 95% |

| Matrix Effect | Minimal (< 10% ion suppression/enhancement) |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Ispinesib in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures accurate and precise results, making this method well-suited for supporting pharmacokinetic studies in the clinical development of this novel anti-cancer agent. The simple protein precipitation sample preparation protocol allows for rapid sample processing, further enhancing the throughput of the assay.

References

- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ispinesib-d5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ispinesib-d5, a potent and selective inhibitor of Kinesin Spindle Protein (KSP), in cell culture experiments. The provided protocols and data will guide researchers in determining optimal treatment durations and assessing the cellular effects of this compound.

Introduction to Ispinesib

Ispinesib (formerly SB-715992) is a small molecule inhibitor that specifically targets the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2][3][4] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[3][4][5] By inhibiting KSP, Ispinesib induces mitotic arrest, leading to apoptosis in actively dividing cells.[1][2] This targeted mechanism of action makes Ispinesib a compound of interest in cancer research, as it is less likely to cause peripheral neuropathy often associated with tubulin-targeting agents.[2]

Mechanism of Action

Ispinesib functions as an allosteric inhibitor of KSP's ATPase activity.[1][5] This inhibition prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent arrest of the cell cycle in mitosis (G2/M phase).[6][7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1][6]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Ispinesib in various cancer cell lines, providing a reference for expected effective concentrations and treatment durations.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Treatment Duration (hours) | Reference |

| Colo205 | Colon Cancer | 1.2 | 72 | [1] |

| HT-29 | Colon Cancer | >1.2, <9.5 | 72 | [1] |

| PC-3 | Prostate Cancer | ~15-30 | Not Specified | [1][8] |

| BT-474 | Breast Cancer | 45 | Not Specified | [8] |

| MDA-MB-468 | Breast Cancer | 19 | Not Specified | [8] |

| HCT116 | Colon Cancer | 25 | 72 | [1] |

| hTERT-HME1 | Mammary Epithelial | 32 | 72 | [1] |

| MIAPaCa2 | Pancreatic Cancer | Not Specified | Not Specified | [6] |

| PSN1 | Pancreatic Cancer | Not Specified | Not Specified | [6] |

| Rh18 | Rhabdomyosarcoma | >1000 | Not Specified | [9] |

| Multiple Cell Lines | Various | Median: 4.1 | Not Specified | [9] |

| SCC25 | Oral Squamous Carcinoma | ~1.875-30 | 48 | [10] |

| SCC09 | Oral Squamous Carcinoma | ~3.75-60 | 48 | [10] |

Experimental Protocols

Protocol 1: Determination of Optimal Treatment Duration using a Cell Viability Assay

This protocol outlines a time-course experiment to determine the optimal treatment duration of this compound for a specific cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader (luminometer or spectrophotometer)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a wide range of concentrations initially (e.g., 0.1 nM to 1 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

-

Time-Course Incubation:

-

Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Assessment:

-

At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent protocol.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control for each time point.

-

Plot the cell viability (%) against the log of the this compound concentration for each time point.

-

Determine the IC50 value for each treatment duration. The optimal treatment duration is typically the one that yields a stable and potent IC50 value. A 72-hour incubation is a common starting point for many cell lines.[1][5]

-

Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry

This protocol describes how to assess the induction of mitotic arrest by this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at a concentration around the IC50 value determined in Protocol 1. Include a vehicle control.

-

Incubate for various time points (e.g., 16, 24, 48 hours) to capture the peak of mitotic arrest.[5]

-

-

Cell Harvesting and Fixation:

-

At each time point, harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Flow Cytometry:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate the cell population to exclude debris and doublets.

-

Analyze the cell cycle distribution based on DNA content. An increase in the G2/M population indicates mitotic arrest.

-

Visualizations

Caption: Mechanism of action of Ispinesib, leading to mitotic arrest and apoptosis.

Caption: Experimental workflow for determining optimal this compound treatment duration.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ispinesib-d5 in High-Throughput Screening Assays: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5, a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it a compelling target for anticancer drug development.[1][3][4] High-throughput screening (HTS) assays are crucial for the discovery of novel KSP inhibitors. Ispinesib-d5, a deuterated analog of Ispinesib, serves as an invaluable tool in these screening campaigns, particularly in mass spectrometry-based assays, by providing a stable and reliable internal standard for accurate quantification.[5][6][7]

This document provides detailed application notes and protocols for the use of this compound in both biochemical and cell-based HTS assays designed to identify and characterize KSP inhibitors.

Mechanism of Action of Ispinesib

Ispinesib functions as an allosteric inhibitor of KSP.[1][4] It binds to a site distinct from the ATP and microtubule binding pockets, specifically to the KSP-ADP complex.[4] This binding event prevents the release of ADP, effectively locking the motor protein in a state that is weakly bound to microtubules and unable to generate the force required for centrosome separation.[1][4] The ultimate consequence is the formation of monopolar spindles, leading to mitotic arrest and apoptosis.[3]

Application of this compound in HTS

Deuterated standards, such as this compound, are critical for ensuring the accuracy and precision of quantitative data in HTS, especially when using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Correction for Matrix Effects: It co-elutes with the non-labeled analyte (Ispinesib or other inhibitors), experiencing similar ion suppression or enhancement, thus normalizing the signal.[6]

-

Improved Precision and Accuracy: It accounts for variability in sample preparation, extraction recovery, and instrument response.[5]

-

Reliable Quantification: By providing a consistent reference signal, it allows for the precise determination of analyte concentration.

Biochemical HTS Assay: KSP ATPase Activity

This assay quantifies the inhibition of KSP's ATPase activity by test compounds. The amount of ADP produced is measured, often via a coupled enzyme system or by direct detection with mass spectrometry.

Experimental Protocol: KSP ATPase HTS with LC-MS/MS Detection

1. Reagents and Materials:

-

Recombinant human KSP (Eg5) protein

-

Microtubules (paclitaxel-stabilized)

-

Assay Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM Paclitaxel, 10% glycerol

-

ATP solution

-

Test compounds library (dissolved in DMSO)

-

Ispinesib (positive control)

-

This compound (internal standard)

-

Quenching Solution: 10% Trichloroacetic Acid (TCA)

-

384-well microplates

-

LC-MS/MS system

2. Assay Procedure:

-

Compound Plating: Dispense test compounds and controls (Ispinesib) into the 384-well plates.

-

Enzyme-Microtubule Mix Preparation: Prepare a master mix containing KSP and microtubules in the assay buffer.

-

Enzyme Addition: Add the KSP-microtubule mix to each well and incubate briefly.

-

Reaction Initiation: Add ATP to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding the quenching solution. To each well, add a solution of this compound in the quenching solution.

-

Sample Preparation for LC-MS/MS: Centrifuge the plates to pellet precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the amount of ADP produced, using the this compound signal to normalize the results for any potential Ispinesib carryover from the positive control wells and to ensure consistent instrument performance.

3. Data Analysis:

-

Calculate the percentage of inhibition for each test compound relative to the positive (Ispinesib) and negative (DMSO) controls.

-

Determine the IC₅₀ values for active compounds.

Quantitative Data Summary

| Compound | Target | Assay Type | IC₅₀ (nM) |

| Ispinesib | KSP/Eg5 | ATPase Activity | 1.5 |

| Monastrol | KSP/Eg5 | ATPase Activity | 14,000 |

| Compound X | KSP/Eg5 | ATPase Activity | 25 |

| Compound Y | KSP/Eg5 | ATPase Activity | >10,000 |

Cell-Based HTS Assay: Mitotic Arrest

This assay identifies compounds that induce mitotic arrest, a hallmark of KSP inhibition. High-content imaging is often employed to visualize and quantify the percentage of cells arrested in mitosis.

Experimental Protocol: High-Content Imaging for Mitotic Arrest

1. Reagents and Materials:

-

Cancer cell line (e.g., HeLa, MDA-MB-231)

-

Cell culture medium and supplements

-

Test compounds library (dissolved in DMSO)

-

Ispinesib (positive control)

-

Fixation Solution: 4% Paraformaldehyde in PBS

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary Antibody: Anti-phospho-histone H3 (Ser10) antibody (mitotic marker)

-

Secondary Antibody: Fluorescently labeled secondary antibody

-

Nuclear Stain: DAPI or Hoechst 33342

-

384-well imaging plates

-

High-content imaging system

2. Assay Procedure:

-

Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with test compounds and controls for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: Fix and permeabilize the cells.

-

Immunostaining: Block non-specific binding and incubate with primary and then secondary antibodies.

-

Nuclear Staining: Stain the cell nuclei.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the number of mitotic cells (positive for phospho-histone H3) and the total number of cells (DAPI/Hoechst positive).

3. Data Analysis:

-

Calculate the Mitotic Index (% of mitotic cells) for each well.

-

Determine the EC₅₀ values for active compounds based on the dose-response curve of the Mitotic Index.

Quantitative Data Summary

| Compound | Cell Line | Assay Type | EC₅₀ for Mitotic Arrest (nM) |

| Ispinesib | HeLa | Mitotic Arrest | 10 |

| Ispinesib | MDA-MB-231 | Mitotic Arrest | 12 |

| Paclitaxel | HeLa | Mitotic Arrest | 8 |

| Compound X | HeLa | Mitotic Arrest | 50 |

| Compound Y | HeLa | Mitotic Arrest | >10,000 |

Logical Relationship: From Primary Screen to Hit Validation

The application of this compound is most relevant in the primary biochemical screen and subsequent hit confirmation and characterization using LC-MS/MS.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of KSP inhibitors in HTS assays, particularly those employing mass spectrometry. The protocols outlined here for both biochemical and cell-based screening provide a robust framework for the discovery and characterization of novel therapeutic agents targeting KSP. The use of a deuterated internal standard like this compound significantly enhances the quality and reproducibility of HTS data, which is fundamental to the success of any drug discovery program.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. embopress.org [embopress.org]

- 3. pnas.org [pnas.org]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ispinesib-d5 in the Study of Taxane-Resistant Breast Cancer

Introduction

Taxane-based chemotherapies are a cornerstone in the treatment of breast cancer; however, the development of resistance remains a significant clinical challenge.[1][2] Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[3][4] Its inhibition leads to mitotic arrest and subsequent apoptosis in actively dividing cells.[5][6][7] Ispinesib is a potent and selective small-molecule inhibitor of KSP.[6][8] Unlike taxanes, which target microtubules directly and can cause peripheral neuropathy, KSP inhibitors like ispinesib do not affect non-mitotic processes such as neuronal transport, potentially offering a better safety profile.[7][9] This makes KSP inhibition a promising strategy for overcoming taxane resistance.[9][10] Ispinesib-d5, a deuterated version of ispinesib, is a valuable tool for researchers, often used in pharmacokinetic and metabolic studies due to the kinetic isotope effect, while retaining the biological activity of the parent compound.[11] These application notes provide a comprehensive overview of the use of this compound in studying taxane-resistant breast cancer models, including detailed protocols and expected outcomes.

Mechanism of Action

Ispinesib allosterically binds to a site on the KSP motor domain, distinct from the ATP-binding pocket.[12][13] This binding locks the protein in an ADP-bound state, preventing its interaction with microtubules and inhibiting its motor function.[3][4] The ultimate consequence is the failure of centrosome separation, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death.[9][13][14]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of ispinesib in various breast cancer models.